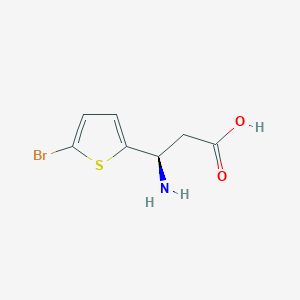

(3R)-3-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Description

(3R)-3-Amino-3-(5-bromothiophen-2-yl)propanoic acid (CAS: 1270028-52-8 or 204135-66-0, molecular formula: C₇H₈BrNO₂S) is a chiral β-amino acid derivative featuring a brominated thiophene ring. Its molecular weight is 250.11 g/mol, and it contains both an amino group and a carboxylic acid moiety, making it structurally analogous to bioactive amino acids like GABA. The compound’s R-configuration at the α-carbon is critical for stereoselective interactions in biological systems. Safety data indicate hazards related to skin/eye irritation (H315, H319) and respiratory tract irritation (H335).

Properties

Molecular Formula |

C7H8BrNO2S |

|---|---|

Molecular Weight |

250.12 g/mol |

IUPAC Name |

(3R)-3-amino-3-(5-bromothiophen-2-yl)propanoic acid |

InChI |

InChI=1S/C7H8BrNO2S/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H,10,11)/t4-/m1/s1 |

InChI Key |

ULEZVSZRHZKPRW-SCSAIBSYSA-N |

Isomeric SMILES |

C1=C(SC(=C1)Br)[C@@H](CC(=O)O)N |

Canonical SMILES |

C1=C(SC(=C1)Br)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(5-bromothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

(3R)-3-Amino-3-(5-bromothiophen-2-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(5-bromothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can engage in π-π stacking interactions, while the amino acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Biological Activity

(3R)-3-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications in various fields, including drug development and biosensing technologies.

- Molecular Formula : C7H8BrNO2S

- Molecular Weight : 250.12 g/mol

- IUPAC Name : (3R)-3-amino-3-(5-bromothiophen-2-yl)propanoic acid

- Structural Characteristics : The compound features a thiophene ring substituted with a bromine atom and an amino group, which contribute to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H8BrNO2S |

| Molecular Weight | 250.12 g/mol |

| IUPAC Name | (3R)-3-amino-3-(5-bromothiophen-2-yl)propanoic acid |

| InChI Key | CHYYZVCHTLNBGO-RXMQYKEDSA-N |

Biological Activity Overview

Research indicates that (3R)-3-amino-3-(5-bromothiophen-2-yl)propanoic acid exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : Preliminary investigations indicate that it may possess anticancer properties by inducing apoptosis in cancer cell lines through specific signaling pathways.

The biological activity of (3R)-3-amino-3-(5-bromothiophen-2-yl)propanoic acid is attributed to its ability to interact with specific molecular targets:

- Enzyme Modulation : The amino group can form hydrogen bonds with enzymes, potentially altering their activity.

- Receptor Interaction : The bromine atom may facilitate halogen bonding, affecting receptor-ligand interactions and influencing cellular signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of (3R)-3-amino-3-(5-bromothiophen-2-yl)propanoic acid against common pathogens. Results indicated:

- E. coli : Inhibition zone of 15 mm at 100 µg/mL concentration.

- Staphylococcus aureus : Inhibition zone of 12 mm at 100 µg/mL concentration.

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that treatment with (3R)-3-amino-3-(5-bromothiophen-2-yl)propanoic acid resulted in:

- A decrease in cell viability by approximately 40% after 48 hours at a concentration of 50 µM.

- Induction of apoptosis was confirmed through flow cytometry analysis, indicating its potential as an anticancer therapeutic.

Applications in Drug Development

Due to its unique structure and biological activities, (3R)-3-amino-3-(5-bromothiophen-2-yl)propanoic acid is being explored for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.